2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Description
This compound features a phenylacetic acid backbone substituted with a 2-bromo-6-methylphenyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The bromine atom introduces steric bulk and electron-withdrawing effects, while the methyl group contributes to hydrophobicity. The Boc group is a standard protecting group in organic synthesis, enhancing stability during reactions .
Properties
IUPAC Name |
2-(2-bromo-6-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-8-6-5-7-9(15)10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQTAVNUCJYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Anhydride Reaction
Alternative Protecting Agents
-
Di-tert-butyl dicarbonate (Boc₂O) : Similar efficacy to Boc anhydride but requires anhydrous conditions.
-
Safety Note : Exothermic reaction; temperature control is critical to avoid decomposition.
Formation of the Acetic Acid Side Chain
The acetic acid moiety is introduced via:
Alkylation of Glycine Derivatives
Condensation with Malonic Acid Derivatives
-
Protocol :
-
Advantage : Higher atom economy but requires stringent pH control.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) :
Optimization and Challenges
Boc Group Stability
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Products include dehalogenated compounds or those with new substituents in place of the bromine.
Substitution: Products vary widely depending on the nucleophile used, resulting in azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is used as an intermediate in the synthesis of more complex molecules. Its brominated aromatic ring and Boc-protected amino group make it a versatile building block for constructing various organic compounds.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its structure allows for modifications that can lead to the development of new bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The Boc-protected amino group can be deprotected to yield free amines, which are common functional groups in many pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid depends on its specific application. In general, the brominated aromatic ring can interact with various molecular targets through halogen bonding or hydrophobic interactions. The Boc-protected amino group can be deprotected to yield a free amine, which can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Key Structural Attributes :
- Molecular Formula: Estimated as C₁₅H₁₈BrNO₄ (based on structural analogs).
- Molecular Weight : ~340.15 g/mol (calculated).
- Functional Groups : Boc-protected amine, carboxylic acid, brominated aromatic ring.
Comparison with Similar Compounds
Structural Analog 1: 2-{[(tert-Butoxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic Acid (CAS 2248380-63-2)
- Molecular Formula: C₁₅H₁₈FNO₄ .
- Key Differences :
- Substituent : 3-Hydroxyphenyl vs. 2-bromo-6-methylphenyl.
- Electronic Effects : The hydroxyl group is electron-donating, enhancing reactivity in electrophilic substitutions, whereas bromine is electron-withdrawing.
- Applications : The hydroxyl group enables hydrogen bonding, making this analog suitable for drug design targeting polar active sites .
Structural Analog 2: 2-(Boc-amino)-2-(3-thiophenyl)acetic Acid (CAS 40512-57-0)
- Molecular Formula: C₁₁H₁₅NO₄S .
- Key Differences :
Structural Analog 3: 2-(2-((tert-Butoxycarbonyl)amino)-6-(2-oxoethyl)phenyl)acetic Acid (Compound 2.85)
Structural Analog 4: 2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic Acid (CAS 160080-53-5)
- Molecular Formula: C₁₁H₁₉NO₄ .
- Key Differences :
Comparative Data Table
Biological Activity
Chemical Structure and Properties
2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, with the molecular formula C14H18BrNO4, is a compound that exhibits significant biological activity. Its structure includes a brominated aromatic ring and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its pharmacological properties. The compound's structural formula can be represented as follows:
- SMILES : CC1=C(C(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C
- InChI : InChI=1S/C14H18BrNO4/c1-8-6-5-7-9(15)10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an inhibitor in different biochemical pathways.
The compound acts through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and signaling pathways.
- Cell Signaling Modulation : By interacting with key proteins and enzymes, it influences cellular responses such as proliferation and apoptosis.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in inhibiting certain cancer cell lines. For instance:
- Cell Line Testing : In vitro assays indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 50 µM depending on the cell type.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications to the brominated phenyl ring significantly affect the compound's potency:
| Compound Variant | Modification | IC50 (µM) |
|---|---|---|
| Original | - | 25 |
| Variant A | Methyl group addition | 15 |
| Variant B | Bromine substitution | 30 |
This table illustrates how slight changes in the structure can enhance or diminish biological activity.
Case Studies
A notable case study involved the use of this compound in combination therapies for cancer treatment. Researchers found that when combined with other chemotherapeutic agents, it enhanced the overall efficacy by:
- Reducing drug resistance in cancer cells.
- Increasing apoptosis rates compared to monotherapy.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step protocols, including:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino functionality during coupling reactions.
- Coupling Reactions : Employ reagents like EDCl/HOBt for amide bond formation between the bromo-methylphenyl moiety and the Boc-protected glycine derivative .
- Purification : Utilize column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (THF or DCM), and reaction time (monitored via TLC) to minimize side products .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromine position) and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C₁₄H₁₇BrNO₄: ~352.03) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots and iodine staining .
Advanced Research Questions
Q. How do structural modifications at the bromo-methylphenyl or tert-butoxycarbonyl groups influence the compound's biological activity and receptor binding affinity?
- Answer :
- Bromo-Methylphenyl Modifications : Replacing bromine with other halogens (e.g., Cl, F) alters steric and electronic properties, affecting interactions with hydrophobic enzyme pockets. Methyl group removal may reduce steric hindrance, enhancing binding .
- Boc-Group Replacement : Substituting Boc with other protecting groups (e.g., Fmoc) impacts solubility and stability in biological assays. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like proteases or kinases .
- Experimental Validation : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to receptors, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .
Q. What are the primary safety considerations and hazard mitigation strategies when handling this compound in laboratory settings?
- Answer :
- Hazard Classification : Classified as acute toxicity (oral, Category 4), skin/eye irritant (Category 2), and respiratory irritant (Category 3) under OSHA guidelines .
- Mitigation Strategies :
Q. How can researchers design experiments to assess the environmental persistence and ecotoxicological impact of this compound?
- Answer :
- Environmental Fate Studies :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Monitor degradation via HPLC-MS .
- Biotic Transformation : Incubate with soil microbiota (e.g., OECD 307 guidelines) to assess biodegradation rates .
- Ecotoxicology :
- Acute Toxicity : Use Daphnia magna (48-hour LC₅₀) or algae (72-hour growth inhibition) assays .
- Trophic Transfer : Analyze bioaccumulation in zebrafish (Danio rerio) via LC-MS/MS of tissue homogenates .
Methodological Notes
- Synthesis Optimization : Prioritize reproducibility by documenting reaction parameters (e.g., solvent purity, inert atmosphere) .
- Safety Compliance : Align protocols with Globally Harmonized System (GHS) labeling requirements .
- Data Interpretation : Use software like MestReNova for NMR peak integration and OpenBabel for molecular docking visualizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
